molecular formula C8H4F4O B1302119 5-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90381-08-1

5-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1302119
CAS No.: 90381-08-1
M. Wt: 192.11 g/mol
InChI Key: MITVIZWTPVYRDO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O It is a fluorinated aromatic aldehyde, characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde framework. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom and a trifluoromethyl group are introduced sequentially or simultaneously under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized catalysts and reagents to ensure high yield and purity. The process often includes steps such as halogenation, oxidation, and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-Fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom on the benzene ring.

    5-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical stability and reactivity.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITVIZWTPVYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372123
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90381-08-1
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
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